![molecular formula C12H16O2 B055109 4-(3,5-Dimethoxyphenyl)-1-butene CAS No. 111540-02-4](/img/structure/B55109.png)
4-(3,5-Dimethoxyphenyl)-1-butene
Overview
Description
Compounds with a structure similar to “4-(3,5-Dimethoxyphenyl)-1-butene”, such as “3,4-Dimethoxyphenethylamine”, are typically aromatic ethers derived from phenethylamine . They are often isolated from plants and can act as metabolites .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions with catalysts like DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) or DMAP/EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .Molecular Structure Analysis
The molecular structure of similar compounds often includes a phenyl ring with methoxy groups at the 3- and 4-positions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of the boron moiety, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight around 196.20 g/mol, and they may form weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules .Scientific Research Applications
Cancer Research
The compound “4-(3,5-Dimethoxyphenyl)-1-butene” can be used in cancer research. It is related to a series of compounds that have been synthesized and evaluated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which is aberrant in various types of cancer . FGFR is a promising target for cancer therapy .
Drug Design and Synthesis
This compound can be used in the design and synthesis of new drugs. For example, it is related to a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives that have been designed, synthesized, and biologically evaluated as potent FGFR inhibitors .
Biological Evaluation
The compound can be used in biological evaluations. It is related to a series of compounds that have been biologically evaluated as potent FGFR inhibitors . These evaluations can help in the development of new drugs and therapies.
Antimicrobial Efficacy
The compound is related to another compound, 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid, which has been evaluated for its antimicrobial efficacy . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially have similar applications.
Antioxidant Property Evaluation
The compound is related to another compound that has been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially have similar applications.
Molecular Docking
The compound is related to another compound that has been docked into the active site of the MurB protein of Staphylococcus aureus . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially be used in similar molecular docking studies.
Safety And Hazards
properties
IUPAC Name |
1-but-3-enyl-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLDXKATVPHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641220 | |
Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-1-butene | |
CAS RN |
111540-02-4 | |
Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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